2-(2,4-Dichlorophenyl)-2-oxoethyl acetate

Description

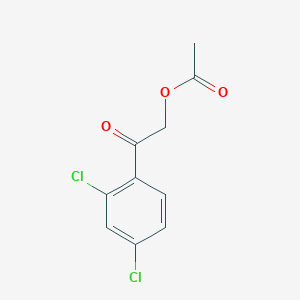

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLYHTHOJUURLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,4 Dichlorophenyl 2 Oxoethyl Acetate and Its Derivatives

Strategies for Direct Synthesis of the Core Compound

The direct synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl acetate (B1210297) can be approached through several routes, often starting from 2,4-dichloroacetophenone. One common method involves the bromination of 1-(2,4-dichlorophenyl)ethanone to form 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com This intermediate can then undergo nucleophilic substitution with an acetate source to yield the target compound.

Another strategy involves the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride to produce 2,4-dichloroacetophenone. google.com This precursor is then halogenated, typically with bromine, to give 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com Subsequent reaction with an acetate salt, such as sodium acetate, would lead to the formation of 2-(2,4-dichlorophenyl)-2-oxoethyl acetate.

A one-pot synthesis of related α-bromoacetophenones has been developed using secondary alcohols, ammonium (B1175870) bromide, and Oxone, which could potentially be adapted for the synthesis of the 2-(2,4-dichlorophenyl) analog. rsc.org

Derivatization Approaches Incorporating the 2-(2,4-Dichlorophenyl)-2-oxoethyl Moiety

The 2-(2,4-dichlorophenyl)-2-oxoethyl moiety is a versatile building block for creating a diverse range of derivatives through various chemical transformations.

N-Substitution Reactions in Heterocyclic Systems

The halogenated precursor, 2-bromo-1-(2,4-dichlorophenyl)ethanone, is frequently employed in N-substitution reactions to introduce the 2-(2,4-dichlorophenyl)-2-oxoethyl group into heterocyclic systems. prepchem.com For instance, it can react with nitrogen-containing heterocycles, such as imidazoles, triazoles, or piperazines, leading to the formation of N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The resulting compounds are often investigated for their biological activities.

Nucleophilic Substitution Reactions with (2,4-Dichlorophenyl)acetyl Chloride Precursors

(2,4-Dichlorophenyl)acetyl chloride is a highly reactive precursor that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. youtube.comlibretexts.org Reaction with alcohols leads to the formation of esters, while reaction with amines yields amides. youtube.com This reactivity allows for the synthesis of a wide array of derivatives containing the (2,4-dichlorophenyl)acetyl group. The chloride ion is an excellent leaving group, facilitating these substitution reactions. khanacademy.org

| Nucleophile | Product Type |

| Alcohols | Esters |

| Amines | Amides |

| Carboxylates | Acid Anhydrides |

| Water | Carboxylic Acids |

This interactive table summarizes the types of products formed from the reaction of (2,4-dichlorophenyl)acetyl chloride with various nucleophiles.

Alkylation Reactions Utilizing 2-(2,4-Dichlorophenyl)-2-oxoethyl Halogenated Precursors

2-Bromo-1-(2,4-dichlorophenyl)ethanone and other α-halo ketones are potent alkylating agents. prepchem.comasianpubs.org They can participate in C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions. For example, they can react with enolates, amines, phenols, and thiols to introduce the 2-(2,4-dichlorophenyl)-2-oxoethyl fragment. nih.govresearchgate.net The regioselectivity of these alkylation reactions can sometimes be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of α-bromoacetophenones, the use of ultrasound has been shown to enhance reaction rates and improve yields. asianpubs.org Microwave-assisted synthesis is another non-conventional energy source that can accelerate reactions and lead to higher yields. researchgate.net

In the preparation of 2,4-dichloroacetophenone, using acetic anhydride as the acylating agent instead of acetyl chloride has been reported to result in higher product yields. google.com The choice of catalyst is also critical; for example, in the synthesis of 2,4-dichlorobenzoyl chloride, the catalyst can be recycled, and the timely removal of low-boiling point byproducts can lead to a high yield. google.com

The table below presents a comparison of different synthetic methods and their impact on yield.

| Reaction | Method | Key Optimization | Reported Yield |

| Synthesis of α-bromoacetophenones | Ultrasound irradiation | Use of N-bromosuccinimide in water | Good to excellent asianpubs.org |

| Synthesis of 2,4-dichloroacetophenone | Friedel-Crafts acylation | Acetic anhydride as acylating agent | Higher than with acetyl chloride google.com |

| Synthesis of α-ketoamide derivatives | Carbodiimide coupling | Use of OxymaPure/DIC as additive | High purity and yield mdpi.com |

This interactive table highlights various optimization strategies and their reported outcomes.

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound and its derivatives are essential to obtain compounds of high purity for further research and characterization. Common techniques employed in academic research include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. orgsyn.org The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is critical for achieving good separation. orgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. prepchem.com High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for both analytical and preparative purposes. sielc.com

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. orgsyn.org

Distillation: For liquid compounds, distillation can be used for purification, especially if the impurities have significantly different boiling points. orgsyn.org

The purity of the isolated compounds is typically confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. asianpubs.orgnih.gov

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Confirmation

A variety of spectroscopic methods have been employed to elucidate and verify the structure of 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate (B1210297). These techniques probe the molecule's interaction with electromagnetic radiation, yielding unique spectral fingerprints that correspond to its specific atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR have been instrumental in confirming the structure of 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate.

¹H-NMR spectra provide information about the chemical environment of protons within the molecule. For the related compound, 2-(4-chlorophenyl)-2-oxoethyl acetate, the proton NMR spectrum shows characteristic signals that can be extrapolated to understand the spectrum of the dichlorophenyl analog. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the ester and ketone groups, and the aromatic protons on the dichlorophenyl ring, would each exhibit distinct chemical shifts and coupling patterns, confirming their relative positions.

¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the dichlorophenyl ring, the methylene carbon, and the methyl carbon of the acetate group. For instance, in a related acetophenone (B1666503) derivative, 2',4'-dichloroacetophenone, the carbonyl carbon and the aromatic carbons show characteristic chemical shifts. chemicalbook.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| Atom | ¹H-NMR (Predicted Chemical Shift, δ ppm) | ¹³C-NMR (Predicted Chemical Shift, δ ppm) |

|---|---|---|

| Acetate CH₃ | ~2.1 | ~20 |

| Methylene CH₂ | ~5.3 | ~65 |

| Aromatic CH | ~7.3 - 7.6 | ~127 - 135 |

| Aromatic C-Cl | ~130, ~137 | |

| Aromatic C-C=O | ~133 | |

| Ketone C=O | ~190 | |

| Ester C=O | ~170 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and the analysis of related structures. huji.ac.ilnp-mrd.org

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. docbrown.info

Key expected vibrational frequencies include:

A strong absorption band around 1740-1760 cm⁻¹ due to the C=O stretching of the ester group.

Another strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching of the ketone group.

C-O stretching vibrations for the ester group in the region of 1200-1300 cm⁻¹.

C-Cl stretching vibrations in the aromatic ring, typically found in the fingerprint region below 1000 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

The presence and position of these bands provide clear evidence for the key functional moieties within the molecule. thermofisher.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1740 - 1760 |

| Ketone | C=O Stretch | 1690 - 1710 |

| Ester | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Aryl Halide | C-Cl Stretch | < 1000 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion would likely involve cleavage of the ester linkage and the bond between the carbonyl group and the aromatic ring, yielding fragment ions that further corroborate the proposed structure. researchgate.net

X-ray Crystallography for Three-Dimensional Structure and Crystal Packing Analysis

While specific X-ray crystallography data for this compound was not found, analysis of closely related compounds provides significant insight into its likely three-dimensional structure and crystal packing. For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate reveals that the aryl ketone and aryl ester moieties are nearly orthogonal to each other. researchgate.net It is probable that this compound adopts a similar conformation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. mdpi.com These methods can provide detailed information about the electronic structure and preferred three-dimensional arrangement (conformation) of 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate (B1210297).

The flexibility of the ethyl acetate group attached to the 2,4-dichlorophenyl keto moiety allows the molecule to adopt various conformations. A thorough conformational analysis is essential to identify the most stable structures, which are the most likely to be observed experimentally. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

A Potential Energy Surface (PES) maps these energies, revealing the global and local energy minima. For a related compound, 2,4-dichlorophenoxyacetic acid, studies using DFT (B3LYP) and Møller-Plesset (MP2) calculations with a 6-311G** basis set identified the most stable conformers. nih.gov Similar calculations for 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate would involve exploring the rotation around the C-C and C-O single bonds of the oxoethyl acetate side chain. The resulting PES would highlight the energetically favorable orientations of the acetate group relative to the dichlorophenyl ring. For another analogous compound, 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate, conformational analysis using the B3LYP/6-31++G(d,p) method was performed to identify stable conformations by exploring the potential energy surface. researchgate.net

Table 1: Illustrative Conformational Energy Data for a Related Dichlorophenyl Compound (Note: This table is illustrative and based on typical data from computational studies of similar compounds. Specific values for this compound would require dedicated calculations.)

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 1.0 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.2 |

Once the stable conformers are identified, vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of this compound. These calculations provide the frequencies of the fundamental vibrational modes. A Potential Energy Distribution (PED) analysis further dissects these modes, assigning them to specific stretching, bending, and torsional motions within the molecule.

For instance, in the study of 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate, a detailed vibrational assignment was carried out using PED analysis based on B3LYP calculations. researchgate.net This allowed for the correlation of calculated frequencies with experimental FT-IR data. A similar analysis for this compound would help in interpreting its experimental spectra and understanding the contributions of the dichlorophenyl ring, the keto group, and the acetate moiety to its vibrational modes.

Table 2: Illustrative Predicted Vibrational Frequencies and PED Assignments (Note: This table is illustrative. Specific values and assignments for this compound would require dedicated calculations.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |

| ~3100 | C-H stretch (aromatic) | 95% C-H str. |

| ~1750 | C=O stretch (ester) | 85% C=O str., 10% C-O str. |

| ~1700 | C=O stretch (keto) | 88% C=O str., 8% C-C str. |

| ~1200 | C-O stretch (ester) | 70% C-O str., 20% C-C str. |

| ~750 | C-Cl stretch | 90% C-Cl str. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a receptor. mdpi.com This is particularly useful in drug discovery to understand how a potential drug molecule might interact with its biological target.

Derivatives of dichlorophenyl compounds have been investigated for their potential to inhibit enzymes. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been studied as potential inhibitors of the COX-2 enzyme. researchgate.netmdpi.com Molecular docking studies of these compounds revealed effective interactions with the active site of COX-2. mdpi.com

For this compound, molecular docking could be employed to explore its binding affinity and mode of interaction with various enzyme active sites. This would involve preparing the 3D structure of the target enzyme and the ligand and using a docking algorithm to predict the most stable binding poses. The results would be scored based on the predicted binding energy, providing an estimate of the binding affinity.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Enzyme Target (Note: This table is illustrative and not based on experimental data for the target compound.)

| Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase 1 | -8.5 | TYR 123, LEU 45, VAL 67 |

| Hypothetical Protease A | -7.2 | ASP 89, HIS 101, SER 150 |

| Cyclooxygenase-2 (COX-2) | -9.1 | ARG 120, TYR 355, VAL 523 |

Beyond enzymes, molecular docking can also be used to profile the interaction of this compound with various cellular receptors. For instance, some dichlorophenyl-containing compounds have been investigated for their interaction with the estrogen receptor. youtube.com By docking the compound into the binding sites of a panel of receptors, a receptor interaction profile can be generated. This profile can help in identifying potential biological activities and off-target effects. The interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Retrosynthetic Analysis through Computational Algorithms

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. Computational algorithms can aid in this process by proposing and evaluating different synthetic routes. These algorithms use a set of predefined chemical reactions and rules to work backward from the target molecule.

For this compound, a computational retrosynthetic analysis would likely identify the key disconnections. A primary disconnection would be the ester linkage, suggesting a reaction between a 2-(2,4-dichlorophenyl)-2-oxoethanol derivative and acetic anhydride (B1165640) or acetyl chloride. Another key disconnection would be at the C-C bond between the keto group and the dichlorophenyl ring, which could point towards a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). Computational tools can help in prioritizing these routes based on factors like the availability of starting materials, reaction yields, and the number of synthetic steps.

Mechanistic Insights into Biological Activities

In Vitro Enzyme Inhibition Mechanisms

The cholinergic system, particularly the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), plays a crucial role in the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a deficit in acetylcholine, such as Alzheimer's disease. nih.govnih.gov

Derivatives of 2-(2,4-dichlorophenyl)-2-oxoethyl acetate (B1210297) have been investigated for their potential to inhibit AChE and BChE. For instance, a study on piperazine (B1678402) derivatives containing a 2,4-dichlorophenyl moiety revealed that the presence and position of electron-withdrawing groups on the phenyl ring are critical for inhibitory activity. Specifically, the compound featuring a 2,4-dichlorophenyl group demonstrated the lowest inhibitory potency towards acetylcholinesterase, suggesting that steric hindrance may be a significant factor in the ligand-receptor interaction. nih.gov In contrast, other studies have shown that certain benzohydrazide (B10538) derivatives can act as dual inhibitors of both AChE and BChE. nih.govmdpi.com

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Interactive Table: In Vitro Cholinesterase Inhibition Data for Related Compounds

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Piperazine derivative with 2,4-dichlorophenyl group | Acetylcholinesterase | Not specified, but lowest among tested derivatives | nih.gov |

| Benzohydrazide derivatives | Acetylcholinesterase | 44.08 - 100.08 | nih.govmdpi.com |

| Benzohydrazide derivatives | Butyrylcholinesterase | >500 | nih.gov |

| Donepezil (Reference Drug) | Acetylcholinesterase | 0.41 ± 0.09 | nih.gov |

| Rivastigmine (Reference Drug) | Acetylcholinesterase | 56.10 ± 1.41 | nih.gov |

| Rivastigmine (Reference Drug) | Butyrylcholinesterase | 38.40 ± 1.97 | nih.gov |

Enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) are validated drug targets in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govrjpbr.com InhA is a crucial enzyme in the mycobacterial Type II fatty acid biosynthesis system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of InhA disrupts this pathway, leading to cell death. nih.gov

DHFR is another vital enzyme involved in the folate biosynthesis pathway, which produces tetrahydrofolate, a necessary precursor for the synthesis of nucleotides and certain amino acids. rjpbr.comnih.govmdpi.com The inhibition of DHFR leads to a "thymineless death" in bacteria. nih.gov

While direct studies on 2-(2,4-dichlorophenyl)-2-oxoethyl acetate's inhibition of InhA and MtDHFR are not extensively available, research on related compounds provides insights. For example, arylamide derivatives have been identified as potent inhibitors of InhA. nih.gov Similarly, various heterocyclic compounds, such as those with a 2,4-diaminopyrimidine (B92962) motif, are known to be effective DHFR inhibitors. mdpi.comnih.gov The efficacy of these inhibitors is often evaluated by their minimum inhibitory concentration (MIC) values.

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels. bmbreports.orgnih.gov The inhibition of the VEGF/VEGFR2 signaling pathway is a critical strategy in anti-cancer therapy, as it can suppress tumor growth and metastasis by cutting off the tumor's blood supply. bmbreports.orgdovepress.com Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, which triggers downstream signaling pathways like the PI3K/AKT and MAPK pathways, promoting endothelial cell survival and migration. bmbreports.org

Several small molecule inhibitors targeting the kinase activity of VEGFR2 have been developed. dovepress.comnih.govselleckchem.com While specific data on this compound is limited, the general principle involves the inhibitor binding to the ATP-binding site of the VEGFR2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling. The inhibitory potency is typically measured by the IC₅₀ value. For instance, various VEGFR-2 inhibitors have shown IC₅₀ values in the nanomolar to micromolar range. dovepress.comselleckchem.com

Interactive Table: IC₅₀ Values of Known VEGFR-2 Inhibitors

| Inhibitor | IC₅₀ for VEGFR-2 | Reference |

| Sorafenib | 0.08 µM | dovepress.com |

| Sunitinib | 80 nM | selleckchem.com |

| Cabozantinib | 0.035 nM | selleckchem.com |

| Apatinib | 1 nM | selleckchem.com |

| ZD-4190 | 29 ± 4 nM | selleckchem.com |

Antimicrobial Action Mechanisms (in vitro)

The antibacterial activity of various chemical compounds is often evaluated against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The structural differences in the cell walls of these two bacterial types often lead to varying susceptibilities to antimicrobial agents.

Research has shown that certain derivatives containing a dichlorophenyl group possess antibacterial properties. For example, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol has demonstrated broad-spectrum activity against clinically relevant pathogens, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov The presence of electron-withdrawing substituents on the phenyl ring has been suggested to be favorable for antibacterial activity in some classes of compounds. nih.gov

The antibacterial efficacy is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. semanticscholar.org

Interactive Table: Representative MIC Values for Antibacterial Compounds

| Compound/Compound Class | Gram-Positive Bacteria (e.g., S. aureus) MIC | Gram-Negative Bacteria (e.g., E. coli) MIC | Reference |

| Thiazolidine-2,4-dione derivatives | 3.91 mg/L | - | nih.gov |

| Ocotillol-type derivatives | 1-8 µg/mL | 4-32 µg/mL | semanticscholar.org |

| 2,4-Diacetylphloroglucinol | 2 µg/mL | 300 µg/mL | mdpi.com |

Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, possesses a unique and complex cell wall that makes it inherently resistant to many common antibiotics. nih.govnih.gov The discovery of new antitubercular agents is a critical area of research.

Compounds containing a dichlorophenyl moiety have been explored for their potential antitubercular activity. For instance, a series of thiazole (B1198619) derivatives with a 4-(2,6-dichlorobenzyloxy)phenyl group exhibited promising in vitro activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 1 µM to 61.2 µM. nih.gov The mechanism of action for such compounds often involves targeting specific mycobacterial enzymes, as discussed in section 5.1.2.

The antitubercular activity is typically assessed using methods like the Microplate Alamar Blue Assay (MABA) to determine the MIC of the compound against M. tuberculosis. nih.gov

Antifungal Activity Studies

While direct studies on the antifungal activity of this compound are not extensively available in the reviewed literature, the structural motifs present in the molecule, namely the dichlorophenyl group and the α-haloketone precursor, are common in compounds with known antifungal properties. Structure-activity relationship (SAR) studies on related chemical series provide insights into its potential antifungal mechanisms.

For instance, derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have been investigated for their antifungal effects against pathogenic fungi. These studies revealed that the antimycotic effect was significant against filamentous fungi, with some derivatives showing efficacy comparable to reference drugs like ketoconazole. The presence of chlorine atoms on the phenyl ring was noted to influence the antifungal properties of the chemical series.

Furthermore, phenacyl acetate derivatives, which share a similar core structure with the compound of interest, have been shown to possess antifungal activity. Research on 2-(4-chlorophenylcarbamoyl)phenyl acetate demonstrated good antifungal activity against plant pathogenic fungi such as Sclerotinia sclerotiorum and Helminthosporium maydis, with reported median effective concentrations (EC50) of 28 mg L-1 and 2.3 mg L-1, respectively cabidigitallibrary.org. The fungicidal action of such compounds is often attributed to their ability to interfere with essential cellular processes in fungi.

The general mechanism of action for many antifungal agents involves the inhibition of crucial enzymes or pathways necessary for fungal cell survival. For example, some fungicides act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain electron transport system, thereby blocking energy metabolism nih.gov. Molecular docking studies on other antifungal compounds have shown interactions with target proteins through hydrogen bonds and hydrophobic interactions, which could be a potential mechanism for this compound as well nih.gov.

Table 1: Antifungal Activity of Structurally Related Compounds

| Compound/Derivative Class | Fungal Species | Activity Metric (e.g., EC50) | Reference |

|---|---|---|---|

| 2-(4-Chlorophenylcarbamoyl)phenyl acetate | Sclerotinia sclerotiorum | 28 mg L⁻¹ | cabidigitallibrary.org |

| 2-(4-Chlorophenylcarbamoyl)phenyl acetate | Helminthosporium maydis | 2.3 mg L⁻¹ | cabidigitallibrary.org |

| Phenylacetic acid (PAA) | Fusarium oxysporum f. sp. lycopersici | Suppresses spore germination | nih.gov |

| N-(phenacyl)triazoles | Candida albicans (fluconazole-resistant), Aspergillus fumigatus | Active at 80-100 µg mL⁻¹ | researchgate.net |

| Phenylthiazole derivatives | Magnaporthe oryzae | EC50 values of 1.29-2.65 µg/mL for potent derivatives | nih.gov |

Antiproliferative Mechanisms in Cancer Cell Lines (in vitro)

The potential of this compound as an antiproliferative agent has been explored through in vitro studies on various human cancer cell lines. The focus of these investigations has been on elucidating its growth-inhibitory effects and understanding its molecular interactions with key biological targets involved in cancer progression.

While specific IC50 values for this compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines are not detailed in the available search results, studies on structurally similar compounds provide a basis for its potential activity. For example, various derivatives of carbazoles and quinoxalines have been evaluated for their cytotoxic effects on these and other cancer cell lines nih.govelsevierpure.com.

In studies of other compound series, significant antiproliferative activity has been observed. For instance, certain 2-oxo-3-phenylquinoxaline derivatives showed potent cytotoxicity against HCT-116 cells, with IC50 values in the range of 26.75–28.85 µg/mL nih.gov. Similarly, some B,C,E-ring-truncated deguelin (B1683977) analogues have demonstrated significant and selective inhibitory activities against HCT-116 and MCF-7 cells, with IC50 values below 10 µM for the most active derivatives nih.gov. These findings highlight the potential for compounds with related structural features to exhibit notable growth-inhibitory effects.

The mechanism of cell death induced by such compounds often involves the induction of apoptosis, characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies nih.gov.

Table 2: Antiproliferative Activity of Various Compounds on Cancer Cell Lines

| Compound/Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-Oxo-3-phenylquinoxaline derivative (7j) | HCT-116 | 26.75 ± 3.50 µg mL⁻¹ | nih.gov |

| 2-Oxo-3-phenylquinoxaline derivative (2a) | HCT-116 | 28.85 ± 3.26 µg mL⁻¹ | nih.gov |

| B,C,E-Ring-truncated deguelin analogue (6a) | HCT-116 | 3.43 µM | nih.gov |

| B,C,E-Ring-truncated deguelin analogue (8c) | MCF-7 | 5.09 µM | nih.gov |

| Disulfide bearing 1,2,4-triazole (B32235) moiety (8l) | SMMC-7721 | 2.97 µM | researchgate.net |

| Disulfide bearing 1,2,4-triazole moiety (8f) | Hela | 3.51 µM | researchgate.net |

The antiproliferative activity of many anticancer compounds is mediated through their interaction with specific biological targets that are crucial for the growth and survival of cancer cells. For breast cancer, the estrogen receptor-alpha (ERα) and human epidermal growth factor receptor 2 (HER2) are two such important targets.

While direct molecular docking studies of this compound with ERα and HER2 are not available in the reviewed literature, the principles of molecular interactions can be inferred from studies on other ligands. Molecular docking simulations are a computational tool used to predict the binding affinity and orientation of a ligand to its target protein.

For ERα, compounds can act as antagonists, blocking the binding of estrogen and thereby inhibiting the proliferation of ER-positive breast cancer cells like MCF-7. The binding affinity is often reported as a binding energy score (in kcal/mol), with lower values indicating stronger binding. For example, some phytochemicals have shown strong binding to ERα with binding energies significantly lower than that of the natural ligand ekb.eg.

Similarly, HER2 is another key target in breast cancer. Overexpression of HER2 is associated with aggressive disease. Compounds that can bind to and inhibit the activity of HER2 are valuable in cancer therapy. Molecular dynamics studies on natural compounds have identified potential HER2 inhibitors with strong binding affinities nih.gov. The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of the receptor nih.gov.

Future Research Directions and Translational Potential

Exploration of Novel Derivatives and Analogues for Enhanced Bioactivity

The structural scaffold of 2-(2,4-dichlorophenyl)-2-oxoethyl acetate (B1210297) offers numerous avenues for modification to enhance its biological activity. The primary strategy involves the synthesis of novel derivatives and analogues, a common approach in drug discovery to optimize potency and selectivity.

Future research should focus on systematic modifications of the core structure. For instance, the acetate group can be replaced with a variety of other ester functionalities, amides, or other leaving groups to modulate the compound's reactivity and physicochemical properties. Research on related α-acyloxy ketones has demonstrated that altering the acyl group can significantly impact biological outcomes.

Furthermore, the dichlorophenyl moiety presents opportunities for substitution. The introduction of different substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, can influence the electronic environment of the carbonyl group and, consequently, its reactivity. Studies on other dichlorophenyl-containing compounds have shown that the position and nature of these substituents are critical for their biological activity, including antifungal and anticancer properties. nih.govnih.govmdpi.com

The synthesis of bioisosteres, where key functional groups are replaced by others with similar physical or chemical properties, is another promising direction. For example, replacing the ester oxygen with a sulfur atom to create a thioester analogue could lead to compounds with altered metabolic stability and target interactions. Similarly, the synthesis of heterocyclic derivatives, a strategy that has proven successful for other α-haloketones in generating potent anticancer and antimicrobial agents, represents a fertile ground for discovery. nih.gov

Advanced Mechanistic Elucidation and Structure-Activity Relationship (SAR) Studies

A thorough understanding of the mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl acetate and its derivatives is crucial for their rational design and development. The reactivity of α-haloketones, which are structurally related to the title compound, is well-documented and often involves nucleophilic substitution at the α-carbon. nih.govup.ac.za It is plausible that this compound acts as an electrophile, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids.

Future research should aim to identify the specific molecular targets of this compound class. This can be achieved through a combination of biochemical assays, proteomics, and cell-based studies. Identifying the cellular pathways modulated by these compounds will provide critical insights into their biological effects.

Systematic Structure-Activity Relationship (SAR) studies are essential to correlate specific structural features with biological activity. nih.govnih.gov By synthesizing a library of analogues with systematic variations and evaluating their activity in relevant biological assays, researchers can build a comprehensive SAR model. This model will be invaluable for understanding which parts of the molecule are critical for its activity and for guiding the design of more potent and selective compounds. For example, SAR studies on other phenolic and ketone derivatives have successfully identified key features for antimicrobial and anticancer activity. frontiersin.orgmdpi.com

Application of Advanced Computational Techniques in Compound Design

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For this compound, computational techniques can be applied to accelerate the design and optimization of new derivatives.

Molecular modeling and docking studies can be used to predict how these compounds might interact with potential biological targets. By building a computational model of a target protein, researchers can virtually screen a library of derivatives to identify those with the highest predicted binding affinity and most favorable interaction profiles. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, can also be a powerful tool. nih.govaimspress.com By developing a QSAR model based on experimental data from a series of analogues, it is possible to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest probability of success. Computational studies on the reactivity of α-haloketones have already provided valuable insights into their reaction mechanisms, and similar approaches can be applied to this compound. up.ac.za

Interdisciplinary Research Opportunities in Chemical Biology

The unique reactivity of this compound makes it an attractive candidate for the development of chemical probes to study biological processes. Chemical biology often utilizes small molecules to perturb and understand complex biological systems.

One exciting avenue of research is the development of activity-based probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create tools to identify and visualize its cellular targets. These probes can be used in a variety of applications, from identifying novel enzyme activities to profiling the proteome for reactive cysteine residues.

Furthermore, the potential for this compound to act as a covalent inhibitor opens up opportunities in drug discovery. Covalent inhibitors, which form a permanent bond with their target, can offer advantages in terms of potency and duration of action. The development of covalent inhibitors based on the this compound scaffold could lead to new therapeutic agents for a range of diseases. The study of α-keto acids as acylating agents in organic synthesis provides a chemical foundation for exploring such covalent interactions in a biological context. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(2,4-dichlorophenyl)-2-oxoethyl acetate?

- Methodological Answer : The compound can be synthesized via esterification of 2,4-dichlorophenylglyoxylic acid with acetic anhydride under acidic catalysis. A representative method involves dissolving 0.01 moles of the precursor in methanol, adding concentrated sulfuric acid, and refluxing for 4 hours. The crude product is precipitated in ice water, filtered, washed, and recrystallized from ethanol . For analogs like 2-(4-chlorophenyl)-2-oxoethyl acetate, similar esterification protocols are employed, with adjustments in solvent polarity (e.g., ethyl acetate) to optimize yield . Purity is confirmed via melting point analysis and thin-layer chromatography (TLC) using silica gel plates.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) characterize this compound?

- Methodological Answer :

- NMR : H NMR can confirm the presence of the acetyl group (singlet at δ 2.1–2.3 ppm for CH) and aromatic protons (δ 6.8–7.6 ppm for dichlorophenyl). C NMR identifies carbonyl carbons (δ 165–175 ppm).

- IR : Strong absorption bands at ~1740 cm (C=O ester) and 750–800 cm (C-Cl stretch) are diagnostic .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation, as demonstrated for related dichlorophenyl esters (e.g., Ethyl 4-(2,4-dichlorophenyl)-6-methoxy-2-oxocyclohex-3-ene-1-carboxylate). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL ensures <i>R</i> factors < 0.05 .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the stereochemical outcomes of derivatives?

- Methodological Answer : Solvent polarity and catalyst choice critically affect regioselectivity. For example, using polar aprotic solvents (e.g., DMF) with NaH as a base promotes nucleophilic substitution at the 2-position of the dichlorophenyl ring, while non-polar solvents (toluene) favor 4-substitution. Computational studies (DFT at B3LYP/6-31G* level) predict activation energies for competing pathways, validated by HPLC-MS analysis of reaction mixtures . Contradictions in reported yields (e.g., 43–78%) may arise from trace moisture or incomplete acid neutralization during workup .

Q. What strategies address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Biological activity variation often stems from assay conditions (e.g., cell line specificity, concentration gradients). For example, antimicrobial studies require standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., <i>S. aureus</i>) and Gram-negative (e.g., <i>E. coli</i>) strains, with controls for solvent toxicity (e.g., DMSO ≤1% v/v) . Cytotoxicity assays (MTT or resazurin-based) should include IC calculations using nonlinear regression models. Confounding factors like oxidative byproducts (e.g., 2-oxoacetic acid derivatives) must be ruled out via LC-MS purity checks .

Q. How can computational modeling predict reactivity and degradation pathways under environmental conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or GROMACS force fields model hydrolysis kinetics in aqueous environments. For example, ester bond cleavage is accelerated at pH > 9, forming 2,4-dichlorophenylglyoxylic acid, as predicted by QSPR (Quantitative Structure-Property Relationship) models. Environmental persistence is assessed using EPI Suite™, estimating half-lives in soil (t = 15–30 days) . Contradictions between lab and field data may arise from microbial degradation variability, addressed via metagenomic analysis of soil microbiota .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.